1-Fluoropropan-2-yl trifluoromethanesulfonate
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Overview
Description
1-Fluoropropan-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C4H4F6O3S and a molecular weight of 246.13 g/mol . This compound is known for its utility in various research applications, particularly in the field of organic chemistry. It is a colorless liquid that is typically stored at room temperature .
Preparation Methods
The synthesis of 1-Fluoropropan-2-yl trifluoromethanesulfonate involves the reaction of 1-fluoropropan-2-ol with trifluoromethanesulfonic anhydride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction proceeds as follows:
1-Fluoropropan-2-ol+Trifluoromethanesulfonic anhydride→1-Fluoropropan-2-yl trifluoromethanesulfonate+Trifluoromethanesulfonic acid
The reaction is usually conducted at low temperatures to control the exothermic nature of the process . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Fluoropropan-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.
Reduction Reactions: It can be reduced to 1-fluoropropan-2-ol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield 1-fluoropropan-2-one using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Fluoropropan-2-yl trifluoromethanesulfonate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is employed in the development of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.
Material Science: It is used in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1-Fluoropropan-2-yl trifluoromethanesulfonate exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Fluoropropan-2-yl trifluoromethanesulfonate can be compared with other similar compounds such as:
1-Chloropropan-2-yl trifluoromethanesulfonate: Similar in structure but with a chlorine atom instead of a fluorine atom. It exhibits different reactivity and selectivity in chemical reactions.
1-Bromopropan-2-yl trifluoromethanesulfonate: Contains a bromine atom, which is a better leaving group than chlorine but less so than fluorine.
1-Iodopropan-2-yl trifluoromethanesulfonate: Contains an iodine atom, which is an even better leaving group but may lead to different reaction pathways due to its larger size and lower bond dissociation energy.
These comparisons highlight the unique properties of this compound, particularly its reactivity and stability in various chemical reactions.
Biological Activity
1-Fluoropropan-2-yl trifluoromethanesulfonate (also known as 1-Fluoropropan-2-yl triflate) is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure imparts specific biological activities, making it a subject of interest for pharmaceutical applications.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a fluorinated propanol moiety linked to a trifluoromethanesulfonate group, which contributes to its reactivity and biological properties.
Biological Activity Overview
This compound has been studied for its potential biological activities, particularly in the context of inhibiting certain cellular pathways. Notably, it has been implicated in the inhibition of IRE1, an endoplasmic reticulum (ER) stress sensor involved in the Unfolded Protein Response (UPR). This pathway is crucial for maintaining cellular homeostasis and plays a significant role in various diseases, including diabetes and neurodegenerative disorders.
The mechanism of action involves the modulation of ER stress responses. By inhibiting IRE1, this compound can alter the balance between cell survival and apoptosis under conditions of ER stress. This modulation may have therapeutic implications in diseases characterized by chronic ER stress.
Case Studies
- IRE1 Inhibition : In a study focusing on pyrazolopyridine compounds, it was found that this compound effectively inhibits IRE1 activity. This inhibition leads to decreased RNase activity and reduced apoptosis in cells subjected to ER stress conditions .
- Toxicity Assessments : Comparative studies on related fluorinated compounds have shown that this compound exhibits lower toxicity profiles compared to other alkylating agents. This is significant for its potential therapeutic applications, as lower toxicity may enhance its utility in clinical settings .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₃H₄F₄O₃S |
Molecular Weight | 196.13 g/mol |
Solubility | Soluble in polar solvents |
Biological Half-life | Varies based on biological context |
Properties
Molecular Formula |
C4H6F4O3S |
---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
1-fluoropropan-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C4H6F4O3S/c1-3(2-5)11-12(9,10)4(6,7)8/h3H,2H2,1H3 |
InChI Key |
SYYSNONLIFFFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CF)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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